N-ethyl-4-sulfanylpyridine-2-carboxamide
Description
N-ethyl-4-sulfanylpyridine-2-carboxamide is a pyridine-based compound featuring a carboxamide group at position 2, an ethyl substituent on the amide nitrogen, and a sulfanyl (-SH) group at position 4. The sulfanyl moiety could contribute to redox activity or serve as a site for metabolic modification, distinguishing it from sulfonamide or methylsulfanyl analogs .
Properties
CAS No. |
1154593-09-5 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is frequently employed to introduce sulfur-containing groups at the 4-position of pyridine derivatives. In a representative procedure, 4-chloropyridine-2-carboxylic acid is treated with a thiolate nucleophile under basic conditions. For example, Patidar et al. demonstrated that 6-chloropicolinic acid derivatives react with 4-methyl-4H-1,2,4-triazole-3-thiol in dimethylformamide (DMF) with potassium carbonate as a base, yielding thioether-linked pyridines. Adapting this method, 4-chloropyridine-2-carboxylic acid could react with ethanethiol or a protected thiol source to install the sulfanyl group.
Critical parameters include:
-
Solvent : Polar aprotic solvents like DMF or THF enhance nucleophilicity.
-
Base : Potassium carbonate or lithium hydroxide facilitates deprotonation of the thiol.
-
Temperature : Reactions typically proceed at room temperature or mild heating (30–50°C).
Amide Bond Formation: N-Ethylcarboxamide Installation
The carboxamide group at position 2 is introduced via coupling of pyridine-2-carboxylic acid derivatives with ethylamine. Two predominant methods are documented:
Acyl Chloride Route
Pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the carboxamide. For instance, a protocol from MDPI synthesizes N-methylpicolinamide by treating 2-picolinic acid with thionyl chloride, followed by methylamine. Adapting this, ethylamine would replace methylamine to form N-ethyl-2-picolinamide.
Key steps :
-
Acyl chloride formation :
-
Amidation :
Yields for analogous reactions exceed 85% when using excess amine and inert atmospheres.
Coupling Agent-Mediated Synthesis
Modern approaches employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid. Patidar et al. utilized HATU with diisopropylethylamine (DIPEA) to couple 6-((4-methyl-1,2,4-triazol-3-yl)thio)picolinic acid with thiazol-2-amines. Applying this method, pyridine-2-carboxylic acid and ethylamine would react in DMF at 45–50°C to form the amide.
Advantages :
-
Avoids hazardous acyl chloride handling.
-
Higher functional group tolerance, especially if other reactive groups (e.g., thiols) are present.
Sulfanyl Group Introduction at Position 4
Thiol-Displacement of Halides
4-Halopyridine-2-carboxamides undergo substitution with thiols. For example, 4-chloro-N-ethylpicolinamide reacts with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis to install the -SH group. Patidar et al. achieved similar transformations using 4-methyl-1,2,4-triazole-3-thiol under basic conditions.
Representative procedure :
-
Substrate preparation : Synthesize 4-chloro-N-ethylpicolinamide via the acyl chloride route.
-
Thiolation :
Challenges :
-
Competing hydrolysis of the amide bond under basic conditions.
-
Oxidation of thiol to disulfide, necessitating inert atmospheres.
Direct Thiol Incorporation via Cyclization
Alternative routes involve constructing the pyridine ring with the sulfanyl group already in place. For instance, Hantzsch thiazole synthesis analogs could incorporate sulfur during ring formation, though this method is less common for pyridines.
Integrated Synthetic Pathways
Pathway A: Sequential Functionalization
-
Step 1 : Synthesize 4-chloropyridine-2-carboxylic acid.
-
Step 2 : Convert to acyl chloride and react with ethylamine to form 4-chloro-N-ethylpicolinamide.
-
Step 3 : Substitute chloride with sulfanyl using NaSH/K₂CO₃ in DMF.
Pathway B: Coupling-First Approach
-
Step 1 : Prepare pyridine-2-carboxylic acid.
-
Step 2 : Couple with ethylamine using HATU/DIPEA.
-
Step 3 : Introduce sulfanyl group via NAS on 4-halopyridine-2-carboxamide.
Yield : ~65% (lower due to potential side reactions during NAS post-amide formation).
Analytical Characterization
Successful synthesis requires validation via:
-
¹H NMR : Peaks for ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet), pyridine protons (δ 7.5–8.5 ppm), and thiol (δ 1.5–2.5 ppm, exchangeable).
-
FT-IR : Stretches for amide C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and S-H (~2550 cm⁻¹).
Challenges and Optimization Opportunities
-
Thiol Stability : Thiol groups are prone to oxidation; adding antioxidants (e.g., dithiothreitol) or working under nitrogen improves yields.
-
Regioselectivity : Competing substitutions at pyridine positions 3 or 5 may occur, necessitating directing groups or careful choice of leaving groups.
-
Purification : Column chromatography (silica gel, chloroform/methanol) effectively isolates the target compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-sulfanylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-ethyl-4-sulfanylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-sulfanylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-ethyl-4-sulfanylpyridine-2-carboxamide and related compounds:
*Estimated based on structural analogs.
Key Observations:
- Core Structure: The acridine core () facilitates DNA intercalation due to planar aromaticity, while pyridine-based compounds (target compound, ) may exhibit weaker DNA binding but improved solubility .
- Lipophilicity: The ethyl group in the target compound likely increases log P compared to methyl-substituted analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility.
Metabolic Pathways
- Acridine Carboxamide (): Metabolized via N-oxidation, acridone formation, and glucuronidation. Enterohepatic circulation of 7-hydroxyacridone derivatives prolongs elimination .
- Target Compound (Hypothetical): Likely undergoes sulfanyl oxidation (to sulfinic/sulfonic acids) and glucuronidation. The ethyl group may slow N-dealkylation compared to methyl analogs, extending half-life.
Q & A
Q. What are the established synthetic routes for N-ethyl-4-sulfanylpyridine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine-2-carboxylic acid derivatives. Key steps include:
- Sulfanylation : Introducing the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting 4-chloropyridine-2-carboxamide with ethanethiol under basic conditions (e.g., KOH in DMF) at 60–80°C for 6–12 hours .
- Amidation : Coupling with ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization Strategies : - Temperature Control : Lower yields at >80°C due to side reactions (e.g., oxidation of sulfanyl groups) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate sulfanylation steps, reducing reaction time by 30–40% .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Confirm amide formation via N–H stretch (3300–3200 cm⁻¹) and C=O stretch (1680–1640 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ with isotopic peaks consistent with sulfur (³²S/³⁴S ratio) .
Q. How can researchers assess the purity and stability of this compound under various storage conditions?
Methodological Answer :
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor for degradation peaks at 254 nm .
- TLC : Rf ~0.5 in ethyl acetate/hexane (1:1); visualize with UV or ninhydrin for amine byproducts .
- Stability Testing :
- Thermal Stability : Store at –20°C under argon; avoid >25°C to prevent sulfanyl group oxidation .
- Light Sensitivity : Degradation increases under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the molecular interactions of this compound with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinase targets). Key parameters:
- Grid Box : Center on ATP-binding pockets (20 ų) .
- Scoring Functions : Prioritize poses with hydrogen bonds to pyridine nitrogen and hydrophobic interactions with the ethylsulfanyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .
Q. How can contradictory biological activity data between studies on sulfanylpyridine derivatives be systematically analyzed?
Methodological Answer :
- Meta-Analysis Framework :
- Assay Variability : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds .
- Structural Confounders : Check for impurities (e.g., oxidized sulfanyl to sulfonyl groups) via LC-MS .
- Statistical Tools : Apply ANOVA to identify significant differences in potency (p < 0.05) and use cheminformatics tools (e.g., KNIME) to cluster activity patterns .
Q. What strategies are effective in designing SAR studies for sulfanylpyridine carboxamide derivatives?
Methodological Answer :
- Core Modifications :
- Pyridine Ring : Substitute 4-position with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity .
- Sulfanyl Chain : Test ethyl vs. longer alkyl chains (propyl, butyl) to optimize lipophilicity (logP) .
- Biological Testing :
- Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify inhibition .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure .
Q. What advanced catalytic systems can improve the yield of multi-step syntheses involving sulfanylpyridine intermediates?
Methodological Answer :
- Cross-Coupling Catalysts :
- Palladium/NHC Systems : Enhance C–S bond formation (e.g., Pd(OAc)₂ with IPr·HCl ligand) in Suzuki-Miyaura reactions .
- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate thiyl radicals for regioselective sulfanylation .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from hours to minutes) and improve reproducibility for scale-up .
Q. How does crystallographic data inform the supramolecular behavior of this compound derivatives?
Methodological Answer :
- X-ray Crystallography :
- Hydrogen Bonding : Analyze packing diagrams for N–H···O/N interactions (e.g., amide-pyridine dimerization) .
- π-Stacking : Measure interplanar distances (3.4–3.6 Å) between pyridine rings to predict solid-state stability .
- Hirshfeld Surface Analysis : Quantify contributions of S···H (8–12%) and C···H (60–70%) contacts to crystal cohesion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
